(2S)-2-bromo-3-cyclohexylpropanoic acid
Description
(2S)-2-Bromo-3-cyclohexylpropanoic acid is a chiral carboxylic acid derivative characterized by a bromine atom at the second carbon (S-configuration), a cyclohexyl group at the third carbon, and a carboxylic acid functional group. Its molecular formula is C₉H₁₅BrO₂, with a molecular weight of 235.12 g/mol (calculated based on isotopic composition) . The compound’s stereochemistry and bromine substituent make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available from suppliers like Enamine Ltd (as of March 2023) and is utilized in research for nucleophilic substitution reactions due to the bromine’s role as a leaving group .
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
(2S)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
InChI Key |
ZNLYQQHXHRSBBY-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)Br |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of 3-cyclohexylpropanoic acid. One common method is to treat 3-cyclohexylpropanoic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is carried out at low temperatures to ensure selective bromination at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-bromo-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: 2-bromo-3-cyclohexylpropanol.
Oxidation: 2-bromo-3-cyclohexylpropanone.
Scientific Research Applications
(2S)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-bromo-3-cyclohexylpropanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom in the molecule can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2R)-2-Bromo-3-cyclohexylpropanoic Acid (Enantiomeric Pair)
Key Differences :
- Stereochemistry : The (2R) enantiomer has the opposite configuration at the chiral center, leading to divergent interactions in chiral environments (e.g., enzyme binding).
- Applications : While both enantiomers share identical physical properties (melting point, solubility), their biological activities may differ significantly. For example, the (2R) enantiomer is priced at $340/50mg (Aaron Chemicals, 2019), suggesting its use in specialized synthetic pathways .
| Property | (2S)-Isomer | (2R)-Isomer |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO₂ | C₉H₁₅BrO₂ |
| Molecular Weight | 235.12 g/mol | 235.12 g/mol |
| CAS Number | Not explicitly listed | 167305-20-6 |
| Commercial Availability | Enamine Ltd (2023) | Aaron Chemicals (2019) |
(2S)-3-Bromo-2-Hydroxy-2-Methylpropanoic Acid
Key Differences :
- Substituents : Replaces the cyclohexyl group with a methyl group and introduces a hydroxyl group at C2.
- Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The bromine at C3 may alter regioselectivity in substitution reactions compared to the target compound.
- Applications : Used in synthesizing β-lactam antibiotics or as a ligand in coordination chemistry (Georganics, 2018) .
| Property | Target Compound | (2S)-3-Bromo-2-Hydroxy-2-Methylpropanoic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO₂ | C₄H₇BrO₃ |
| Molecular Weight | 235.12 g/mol | 199.01 g/mol |
| Key Functional Groups | Br, COOH, Cyclohexyl | Br, COOH, OH, Methyl |
(2S)-2-Amino-3-(Cyclohexen-1-yl)propanoic Acid
Key Differences :
- Substituents: Bromine is replaced by an amino group (-NH₂), and the cyclohexyl group is unsaturated (cyclohexenyl).
- Applications: Likely employed in peptide mimetics or as a building block for non-natural amino acids (ChemBK, 2015) .
| Property | Target Compound | (2S)-2-Amino-3-(Cyclohexen-1-yl)propanoic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₅BrO₂ | C₉H₁₅NO₂ |
| Molecular Weight | 235.12 g/mol | 169.22 g/mol |
| Key Functional Groups | Br, COOH, Cyclohexyl | NH₂, COOH, Cyclohexenyl |
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